molecular formula C5H8N2O2 B14770613 (3R)-3-amino-3-deuterio-piperidine-2,6-dione

(3R)-3-amino-3-deuterio-piperidine-2,6-dione

Cat. No.: B14770613
M. Wt: 129.14 g/mol
InChI Key: NPWMTBZSRRLQNJ-STYRNQDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-amino-3-deuterio-piperidine-2,6-dione is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring with an amino group and a deuterium atom, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-deuterio-piperidine-2,6-dione typically involves the introduction of an amino group and a deuterium atom into a piperidine ring. One common method involves the use of deuterated reagents in a multi-step synthesis process. The reaction conditions often include the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired stereochemistry and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-deuterio-piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of amino-substituted derivatives.

Scientific Research Applications

(3R)-3-amino-3-deuterio-piperidine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialized chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-deuterio-piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The amino group and deuterium atom play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-amino-3-hydroxy-piperidine-2,6-dione
  • (3R)-3-amino-3-methyl-piperidine-2,6-dione
  • (3R)-3-amino-3-ethyl-piperidine-2,6-dione

Uniqueness

(3R)-3-amino-3-deuterio-piperidine-2,6-dione is unique due to the presence of a deuterium atom, which can influence its chemical and biological properties. This makes it distinct from other similar compounds and valuable for specific research applications.

Properties

Molecular Formula

C5H8N2O2

Molecular Weight

129.14 g/mol

IUPAC Name

(3R)-3-amino-3-deuteriopiperidine-2,6-dione

InChI

InChI=1S/C5H8N2O2/c6-3-1-2-4(8)7-5(3)9/h3H,1-2,6H2,(H,7,8,9)/t3-/m1/s1/i3D

InChI Key

NPWMTBZSRRLQNJ-STYRNQDBSA-N

Isomeric SMILES

[2H][C@]1(CCC(=O)NC1=O)N

Canonical SMILES

C1CC(=O)NC(=O)C1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.